

Ibiglustat Hydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ibiglustat hydrochloride*

Cat. No.: *B15619058*

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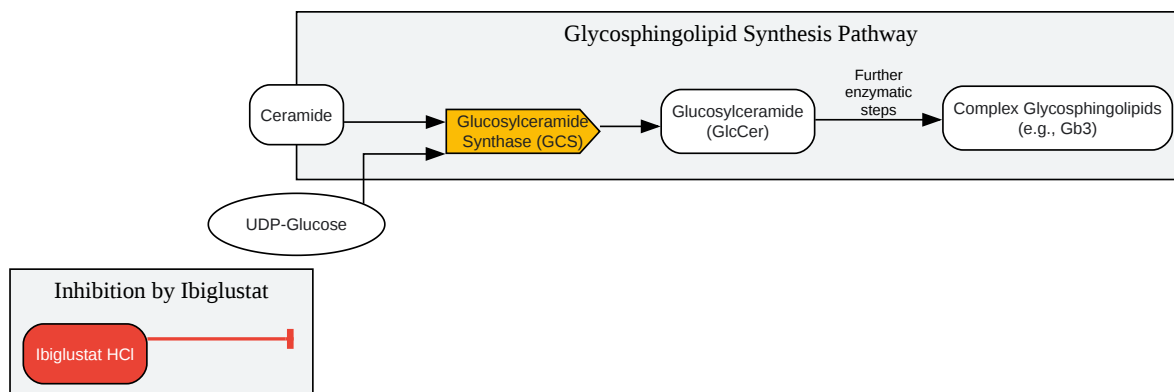
For Researchers, Scientists, and Drug Development Professionals

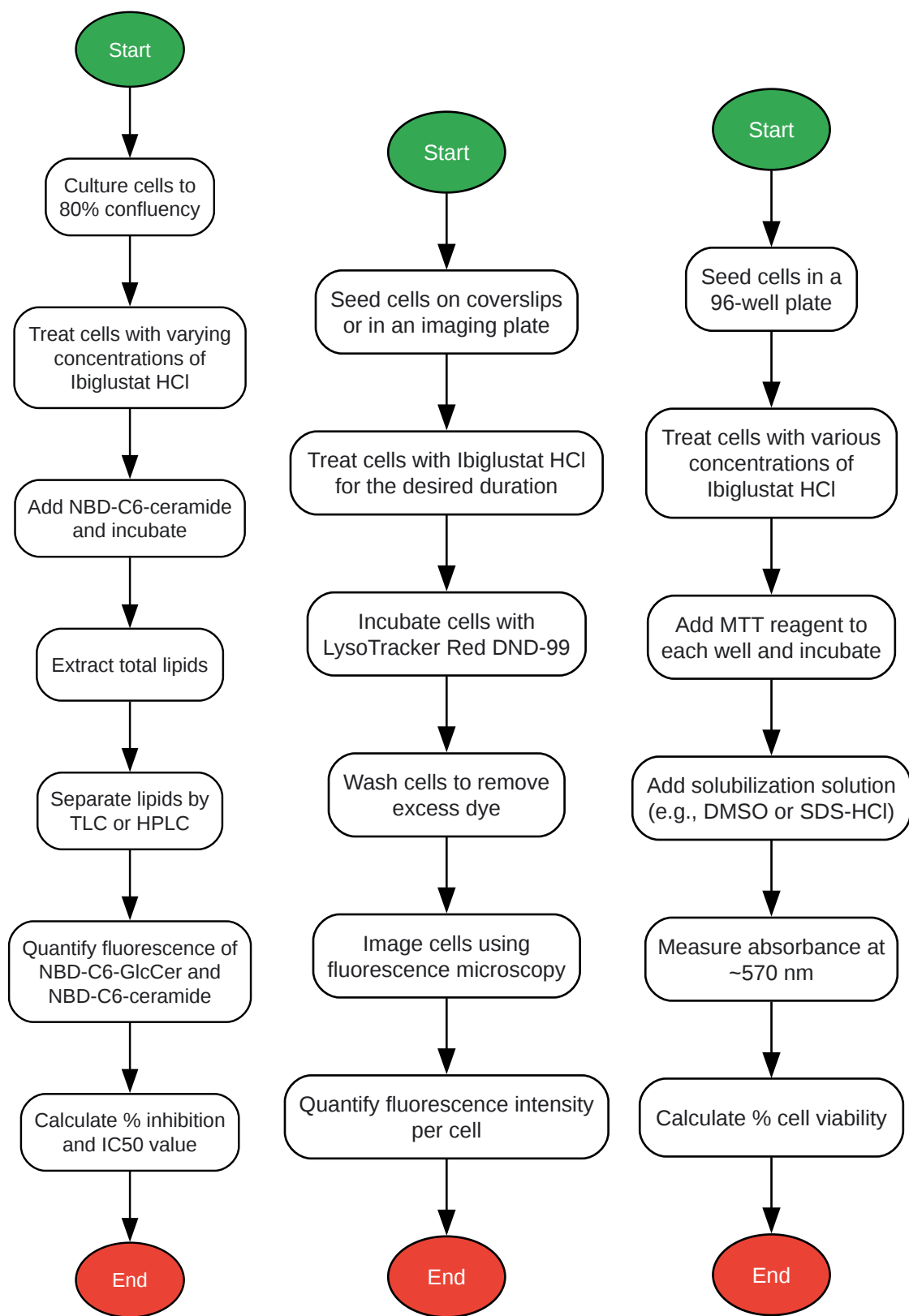
Abstract

Ibiglustat hydrochloride, also known as Venglustat, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the biosynthesis of glycosphingolipids (GSLs), and its inhibition presents a therapeutic strategy for several lysosomal storage disorders, including Gaucher disease and Fabry disease.[1][2] By blocking the first committed step in the synthesis of most GSLs, Ibiglustat reduces the accumulation of downstream metabolites such as glucosylceramide (GlcCer) and globotriaosylceramide (Gb3) that are pathogenic in these diseases.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **Ibiglustat hydrochloride**, including its inhibitory effect on GCS, its impact on lysosomal volume, and its effect on cell viability.

Mechanism of Action

Ibiglustat hydrochloride acts as a substrate reduction therapy by inhibiting glucosylceramide synthase. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the initial step for the synthesis of a large family of GSLs. In lysosomal storage disorders like Fabry disease, a deficiency in the α -galactosidase A enzyme leads to the accumulation of Gb3.[3] Ibiglustat's inhibition of GCS reduces the production of the precursor GlcCer, thereby limiting the synthesis and subsequent accumulation of Gb3.[2][3]





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- To cite this document: BenchChem. [Ibiglustat Hydrochloride: In Vitro Assay Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619058#ibiglustat-hydrochloride-in-vitro-assay-protocols]

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